Cas no 672310-12-2 (1-N-Fmoc-3-Pyrrolidinone)

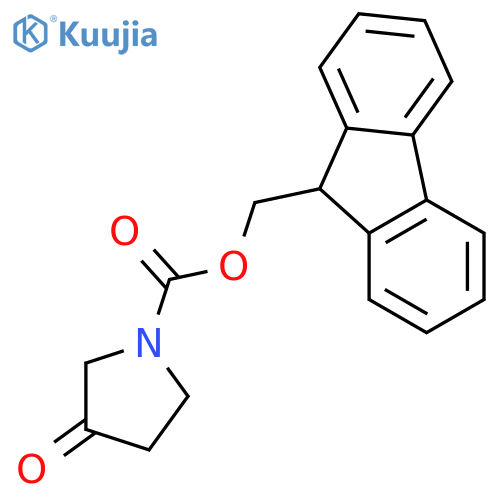

1-N-Fmoc-3-Pyrrolidinone structure

商品名:1-N-Fmoc-3-Pyrrolidinone

CAS番号:672310-12-2

MF:C19H17NO3

メガワット:307.343185186386

MDL:MFCD01861826

CID:502064

PubChem ID:2759205

1-N-Fmoc-3-Pyrrolidinone 化学的及び物理的性質

名前と識別子

-

- (9H-Fluoren-9-yl)methyl 3-oxopyrrolidine-1-carboxylate

- 1-N-FMOC-3-PYRROLIDINONE

- 1-Pyrrolidinecarboxylicacid, 3-oxo-, 9H-fluoren-9-ylmethyl ester

- 3-Oxo-pyrrolidine-1-carboxylic acid 9H-fluoren-9-ylmethyl ester

- AC1MBZVP

- N-Fmoc-3-pyrrolidinone

- N-FMOC-3-PYRROLIDONE

- PubChem13919

- A13340

- 9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate

- A835671

- (9H-Fluoren-9-yl)methyl3-oxopyrrolidine-1-carboxylate

- MFCD01861826

- 1-N-Fmoc-3-pyrrolidinone, AldrichCPR

- AKOS015961916

- XBB31012

- AS-37427

- CS-0171443

- 672310-12-2

- DTXSID90374681

- 1-N-Fmoc-3-Pyrrolidinone

-

- MDL: MFCD01861826

- インチ: InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2

- InChIKey: YCJGQBRHXIBEAY-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C3=CC=CC=C3C2COC(=O)N4CCC(=O)C4

計算された属性

- せいみつぶんしりょう: 307.12091

- どういたいしつりょう: 307.121

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 455

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6A^2

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.29

- ふってん: 496°C at 760 mmHg

- フラッシュポイント: 253.8°C

- 屈折率: 1.631

- PSA: 46.61

1-N-Fmoc-3-Pyrrolidinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB169060-1 g |

1-N-Fmoc-3-pyrrolidinone; 97% |

672310-12-2 | 1g |

€263.80 | 2023-05-08 | ||

| Alichem | A109007305-5g |

(9H-Fluoren-9-yl)methyl 3-oxopyrrolidine-1-carboxylate |

672310-12-2 | 95% | 5g |

$523.95 | 2023-09-01 | |

| AstaTech | 58580-10/g |

1-N-FMOC-3-PYRROLIDINONE |

672310-12-2 | 97% | 10g |

$1399 | 2023-09-16 | |

| abcr | AB169060-5g |

1-N-Fmoc-3-pyrrolidinone, 97%; . |

672310-12-2 | 97% | 5g |

€1338.60 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242083-25g |

(9H-Fluoren-9-yl)methyl3-oxopyrrolidine-1-carboxylate |

672310-12-2 | 97% | 25g |

¥18856.00 | 2024-05-04 | |

| Chemenu | CM196725-25g |

(9H-fluoren-9-yl)methyl 3-oxopyrrolidine-1-carboxylate |

672310-12-2 | 95% | 25g |

$1633 | 2021-08-05 | |

| AstaTech | 58580-5/G |

1-N-FMOC-3-PYRROLIDINONE |

672310-12-2 | 97% | 5g |

$799 | 2023-09-16 | |

| Fluorochem | 011734-1g |

1-N-Fmoc-3-Pyrrolidinone |

672310-12-2 | 95% | 1g |

£150.00 | 2022-03-01 | |

| Chemenu | CM196725-1g |

(9H-fluoren-9-yl)methyl 3-oxopyrrolidine-1-carboxylate |

672310-12-2 | 95% | 1g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242083-1g |

(9H-Fluoren-9-yl)methyl3-oxopyrrolidine-1-carboxylate |

672310-12-2 | 97% | 1g |

¥1435.00 | 2024-05-04 |

1-N-Fmoc-3-Pyrrolidinone 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

672310-12-2 (1-N-Fmoc-3-Pyrrolidinone) 関連製品

- 672310-11-1((9H-Fluoren-9-yl)methyl 3-oxopiperidine-1-carboxylate)

- 239088-22-3(2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:672310-12-2)1-N-Fmoc-3-Pyrrolidinone

清らかである:99%/99%

はかる:1g/5g

価格 ($):247.0/781.0